1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound features a pyrido[1,2-a]benzimidazole-4-carbonitrile core substituted with a 3-fluoro-4-methoxybenzyl group at the piperazine ring and a propyl chain at position 2.
Properties
Molecular Formula |
C27H28FN5O |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H28FN5O/c1-3-6-20-16-26(33-24-8-5-4-7-23(24)30-27(33)21(20)17-29)32-13-11-31(12-14-32)18-19-9-10-25(34-2)22(28)15-19/h4-5,7-10,15-16H,3,6,11-14,18H2,1-2H3 |
InChI Key |
GTXHAWCXBFLMGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC(=C(C=C5)OC)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Reduction to Amine: The nitro group is reduced to an amine using a reducing agent like tin and hydrochloric acid.
Bromination: The amine is then brominated using bromine in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions, scaling up of reactions, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Structural Variations
Key structural differences among analogs lie in the substituents on the benzyl group, alkyl chain length, and additional heterocyclic moieties. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Molecular Comparison of Analogs
Notes:
- Fluorine vs. Methoxy Substitution: The target compound’s 3-fluoro-4-methoxybenzyl group (hypothetical) may enhance electronegativity and metabolic stability compared to the non-fluorinated 4-methoxybenzyl analog in .
- Alkyl Chain Impact : Propyl chains (e.g., ) balance lipophilicity and steric bulk, whereas isopropyl () or phenyl groups () alter solubility and binding affinity.
Physicochemical Properties
- Lipophilicity : The 4-methoxybenzyl analog (logP estimated ~3.5) is less polar than the fluorinated target compound (predicted logP ~3.8 due to fluorine’s electronegativity) .
- Molecular Weight : All analogs fall within 423–514 g/mol, adhering to Lipinski’s rule (<500 g/mol) except the naphthyl derivative (), which may face bioavailability challenges.
Functional Implications
- Electron-Withdrawing Effects: The 3-fluoro group in the target compound may enhance binding to electron-rich biological targets compared to non-fluorinated analogs.
- Steric Effects : Bulkier substituents (e.g., naphthyl in ) could hinder interactions with narrow enzyme active sites, whereas smaller groups (methyl in ) improve accessibility.
Biological Activity
1-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data that elucidate its mechanisms of action.
- Molecular Formula : C25H24FN5O
- Molar Mass : 429.49 g/mol
- CAS Number : 442567-31-9
Research indicates that compounds similar to this compound may exhibit cytotoxic effects against various tumor cell lines. The following mechanisms have been proposed:
- Bioreductive Activation : The compound may act as a bioreductive agent, selectively targeting hypoxic tumor environments. This is significant as many tumors exhibit hypoxia due to inadequate blood supply.
- Induction of Apoptosis : Through caspase-dependent pathways, the compound can induce apoptosis in cancer cells, leading to cell death.
- DNA Damage : Tests have shown that similar compounds can cause DNA damage in tumor cells, which is a critical factor in their cytotoxicity.
Biological Activity Studies
Several studies have evaluated the biological activity of benzimidazole derivatives, including those structurally related to the compound .
Table 1: Summary of Biological Activity Studies
Case Studies
A notable study focused on benzimidazole derivatives revealed promising results regarding their anticancer properties. The study utilized both in vitro and in vivo models to assess the efficacy of these compounds against human lung adenocarcinoma and melanoma cell lines.
Case Study Highlights:
- Cell Proliferation Assays : The WST-1 assay demonstrated a marked reduction in cell viability upon treatment with the compound.
- Apoptosis Assays : Caspase 3/7 activity was significantly elevated in treated cells compared to controls, confirming the induction of apoptosis.
- DNA Damage Assessment : The use of an in situ DNA assay kit indicated substantial DNA fragmentation in treated cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
